molecular formula C16H17N3O2S B4701609 N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE

N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4701609
M. Wt: 315.4 g/mol
InChI Key: HMLHNIIYDVDDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring can be functionalized to introduce the carboxamide group.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction or a similar method.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    Alteration of Cellular Processes: Impact on processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-3-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with the pyridine ring in a different position.

    N-(PYRIDIN-4-YL)-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(PYRIDIN-4-YL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

N-pyridin-4-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(18-13-3-7-17-8-4-13)12-5-9-19(10-6-12)16(21)14-2-1-11-22-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLHNIIYDVDDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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